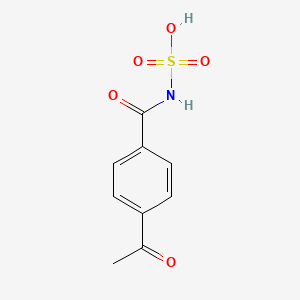
(4-Acetylbenzoyl)sulfamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetylbenzoyl)sulfamic acid is an organic compound with the molecular formula C9H9NO4S It is a derivative of sulfamic acid, where the sulfamic acid group is attached to a benzoyl group substituted with an acetyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylbenzoyl)sulfamic acid typically involves the reaction of 4-acetylbenzoic acid with sulfamic acid under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to optimize the reaction conditions and improve efficiency. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Acetylbenzoyl)sulfamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the conditions and reagents used.
Substitution: Electrophilic substitution reactions can occur at the benzoyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
(4-Acetylbenzoyl)sulfamic acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (4-Acetylbenzoyl)sulfamic acid exerts its effects involves interactions with specific molecular targets. The sulfamic acid group can form hydrogen bonds and ionic interactions with various biomolecules, while the benzoyl and acetyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoylsulfamic acid: Lacks the acetyl group, leading to different chemical properties and reactivity.
Acetylsulfamic acid: Lacks the benzoyl group, resulting in different applications and biological activities.
Sulfanilic acid: Contains an amino group instead of the acetyl group, leading to distinct chemical behavior.
Uniqueness
(4-Acetylbenzoyl)sulfamic acid is unique due to the presence of both the acetyl and benzoyl groups, which confer specific chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
89782-99-0 |
|---|---|
Fórmula molecular |
C9H9NO5S |
Peso molecular |
243.24 g/mol |
Nombre IUPAC |
(4-acetylbenzoyl)sulfamic acid |
InChI |
InChI=1S/C9H9NO5S/c1-6(11)7-2-4-8(5-3-7)9(12)10-16(13,14)15/h2-5H,1H3,(H,10,12)(H,13,14,15) |
Clave InChI |
OZJLSUBMKPVQRF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(=O)NS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)

![7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14397218.png)
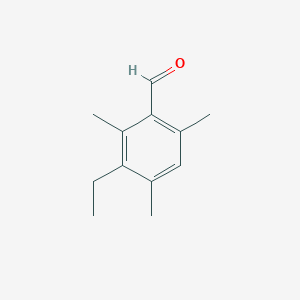
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
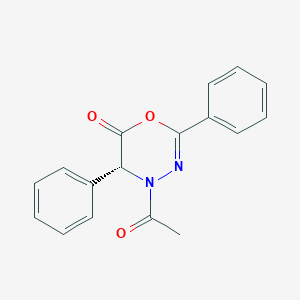

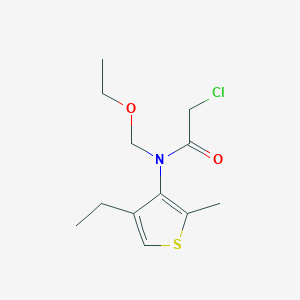

![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)

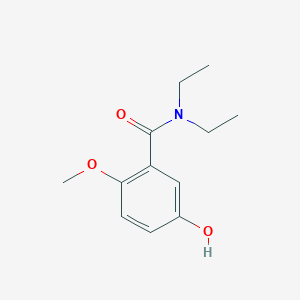
![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)
